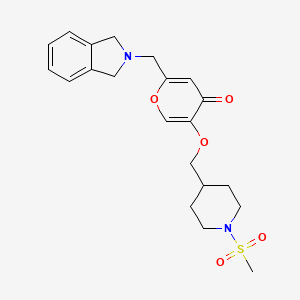
FL118-14-Propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: FL118-14-Propanol is synthesized through a series of chemical reactions starting from its parent compound, FL118The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure consistency and safety. The compound is typically produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: FL118-14-Propanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
FL118-14-Propanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including those resistant to conventional therapies.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
FL118-14-Propanol exerts its effects through multiple mechanisms:
Inhibition of Anti-Apoptotic Proteins: It inhibits proteins such as survivin, XIAP, and cIAP2, which are involved in preventing apoptosis (programmed cell death).
Induction of Pro-Apoptotic Proteins: It induces the expression of proteins like Bax and Bim, which promote apoptosis.
Targeting Molecular Pathways: It affects various molecular pathways, including those involving the Bcl-2 family of proteins and the inhibitor of apoptosis (IAP) family
Comparison with Similar Compounds
FL118-14-Propanol is unique compared to other similar compounds due to its specific structural modifications and enhanced therapeutic properties. Similar compounds include:
FL118: The parent compound, known for its anti-tumor effects.
Camptothecin: A natural product with a similar core structure but different functional groups.
Irinotecan and Topotecan: FDA-approved derivatives of camptothecin used in cancer treatment
This compound stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H22N2O7 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(5S)-5-ethyl-5-hydroxy-14-(3-hydroxypropyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C24H22N2O7/c1-2-24(30)16-7-18-21-14(9-26(18)22(28)15(16)10-31-23(24)29)12(4-3-5-27)13-6-19-20(33-11-32-19)8-17(13)25-21/h6-8,27,30H,2-5,9-11H2,1H3/t24-/m0/s1 |
InChI Key |
CUXVKKNRAHURNN-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)

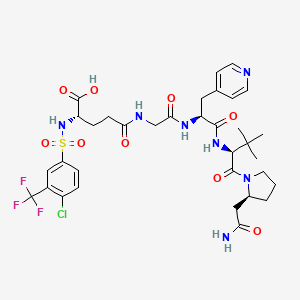
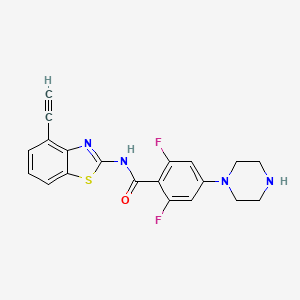
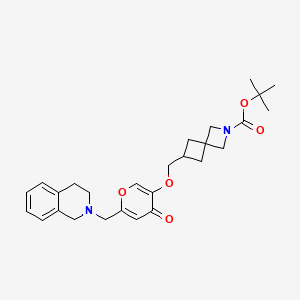
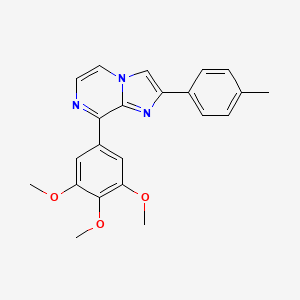


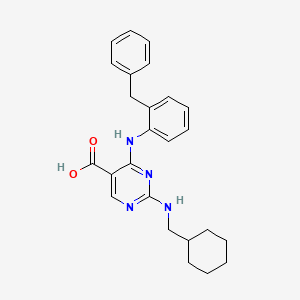
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)
